4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15638961
InChI: InChI=1S/C16H13ClN2OS/c1-20-14-8-6-13(7-9-14)19-10-15(18-16(19)21)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,21)
SMILES:
Molecular Formula: C16H13ClN2OS
Molecular Weight: 316.8 g/mol

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol

CAS No.:

Cat. No.: VC15638961

Molecular Formula: C16H13ClN2OS

Molecular Weight: 316.8 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol -

Specification

Molecular Formula C16H13ClN2OS
Molecular Weight 316.8 g/mol
IUPAC Name 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione
Standard InChI InChI=1S/C16H13ClN2OS/c1-20-14-8-6-13(7-9-14)19-10-15(18-16(19)21)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,21)
Standard InChI Key IKRSEZLYYLQKIU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol, reflects its substitution pattern:

  • A chlorophenyl group at position 4 of the imidazole ring.

  • A methoxyphenyl group at position 1.

  • A thiol (-SH) group at position 2 .

The InChI key IKRSEZLYYLQKIU-UHFFFAOYSA-N uniquely identifies its stereochemical configuration . Computational models suggest the thiol group participates in hydrogen bonding, potentially influencing biological interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H13ClN2OS\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{OS}
Molecular Weight316.81 g/mol
CAS Registry107605-11-8
XLogP34.2 (estimated)

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions:

  • Imidazole Ring Formation: Benzaldehyde derivatives react with ethylene diamine in the presence of iodine and potassium carbonate to form imidazoline intermediates, which are oxidized to imidazoles .

  • Functionalization: Subsequent coupling with substituted benzoyl chlorides introduces the chlorophenyl and methoxyphenyl groups .

  • Thiol Group Incorporation: Thiolation via sulfurizing agents or displacement reactions completes the structure .

Microwave-assisted synthesis has recently been employed to reduce reaction times and improve yields (e.g., 40–60% for analogous imidazoles) .

Purification and Quality Control

Purification involves column chromatography and recrystallization, yielding ≥95% purity . Analytical techniques such as HPLC and NMR confirm structural integrity .

Biological Activity and Mechanism

Antiproliferative Effects

Structural analogs of this compound exhibit potent tubulin polymerization inhibition, disrupting microtubule dynamics in cancer cells . For example:

Table 2: IC50 Values of Analogous Imidazoles (nM)

CompoundA375 (Melanoma)PC-3 (Prostate)LNCaP (Prostate)
5da9 ± 29 ± 0.412 ± 1
5ca30 ± 545 ± 131 ± 1

The 4-fluoro substituent on the C-ring enhances activity by forming hydrogen bonds with Cys-241 in β-tubulin . This suggests that the chlorophenyl group in 4-(4-chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol may similarly engage hydrophobic pockets in target proteins.

Structure-Activity Relationships (SAR)

  • Methoxy Groups: Enhance solubility and metabolic stability .

  • Chlorophenyl Moieties: Increase hydrophobic interactions with tubulin .

  • Thiol Functionality: Critical for covalent binding or redox modulation .

Applications in Drug Discovery

Anticancer Agents

Imidazole-thiol derivatives are prioritized in oncology for their dual mechanisms:

  • Microtubule Disruption: Halting mitosis in proliferating cells .

  • ROS Generation: Thiol groups may induce oxidative stress in cancer cells .

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